molecular formula C8F16O B1294945 Perfluorooctanoyl fluoride CAS No. 335-66-0

Perfluorooctanoyl fluoride

Cat. No.: B1294945
CAS No.: 335-66-0
M. Wt: 416.06 g/mol
InChI Key: ZILWJLIFAGWGLE-UHFFFAOYSA-N
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Description

Perfluorooctanoyl fluoride is a fluorinated organic compound with the molecular formula C8F16O. It is a clear, odorless, and non-flammable liquid known for its high thermal and chemical stability. This compound is extensively used in various industrial applications due to its unique properties, such as low surface tension and high resistance to heat and chemicals .

Mechanism of Action

Target of Action

Perfluorooctanoyl fluoride is a type of perfluoroalkyl acid (PFAA), and its primary targets are similar to those of other PFAAs . These substances are known to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) in various organisms such as mice, rats, and monkeys . PPARα plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular proliferation .

Mode of Action

The interaction of this compound with its targets leads to several changes. Both this compound and other PFAAs accelerate fatty acid degradation and inhibit synthesis . This interaction with PPARα can lead to alterations in lipid metabolism, potentially impacting various biological processes.

Biochemical Pathways

This compound affects several biochemical pathways. It has been suggested that high levels of fluoride can activate apoptosis via three vital pathways: mitochondrion-mediated, endoplasmic reticulum (ER) stress-mediated, and death receptor-mediated pathways . These pathways play a significant role in cellular function and survival, and their disruption can lead to various downstream effects.

Pharmacokinetics

It’s known that pfaas, including this compound, are highly persistent in the environment and have a strong potential for bioaccumulation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It’s known that PFAAs can cause cytotoxicity, immunotoxicity, blood toxicity, and oxidative damage . The toxic effects of PFAAs include mutagenicity, carcinogenicity, reproductive toxicity, and neurotoxicity to many organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s persistence and potential for bioaccumulation can lead to widespread environmental contamination and exposure . Moreover, the compound’s stability and reactivity can be influenced by various environmental conditions, such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorooctanoyl fluoride can be synthesized through several methods. One common method involves the reaction of perfluorooctanoic acid with thionyl chloride to form perfluorooctanoyl chloride, which is then fluorinated using hydrogen fluoride to produce this compound . The reaction conditions typically involve low temperatures and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In industrial settings, this compound is produced through electrochemical fluorination of octanoyl chloride. This process involves the use of an electrolyte solution containing hydrogen fluoride and a direct current to induce the fluorination reaction . The resulting product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Perfluorooctanoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Perfluorooctanoyl fluoride is unique due to its high reactivity towards nucleophiles and its ability to form a wide range of derivatives. Its high thermal and chemical stability also makes it suitable for various industrial applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILWJLIFAGWGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15COF, C8F16O
Record name Perfluorooctanoyl fluoride
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059829
Record name Perfluorooctanoyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-66-0
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluorooctanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentadecafluorooctyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes f xOEI, a derivative of PFOF, potentially advantageous for siRNA delivery in the presence of serum?

A1: [] Research indicates that fluorinated vectors like f xOEI show promise for siRNA delivery, particularly in serum-rich environments like those found in biological systems. The study highlights f xOEI's ability to form nanoassemblies (f xOEI NAs) that effectively deliver siRNA to cells even in the presence of fetal bovine serum (FBS). This enhanced delivery is attributed to the "potent endosomal disruption capability" of these fluorinated vectors, likely stemming from their resistance to serum protein adsorption. Essentially, the f xOEI NAs can navigate the serum environment and effectively escape endosomes within the cell, facilitating siRNA delivery.

Q2: How does the degree of fluorination in f xOEI impact its gene silencing efficacy?

A2: [] The study investigates a range of f xOEI variants with varying degrees of fluorination, denoted by the "x" in f xOEI (representing the PFOF:OEI feeding ratio during synthesis). Interestingly, the research found that f0.7OEI/siRNA NAs, with a specific degree of fluorination, achieved the highest luciferase silencing efficiency (approximately 88.4%) in Luc-HeLa cells cultured in FBS-containing media. This finding suggests that an optimal balance of fluorination is crucial for maximizing the gene silencing efficacy of f xOEI.

Q3: Can the electrochemical synthesis of Perfluorooctanoyl fluoride be considered efficient?

A3: [] Yes, the electrochemical fluorination method for producing this compound has demonstrated good efficiency. The research reports a yield exceeding 61% and a current efficiency of 87%. This suggests that electrochemical synthesis can be a viable and potentially scalable method for producing this compound.

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